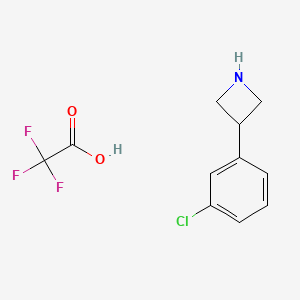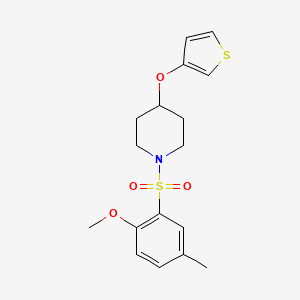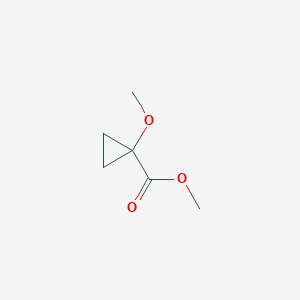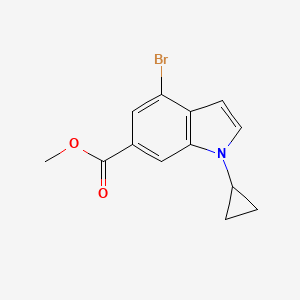
3-(3-Chlorophenyl)azetidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)azetidine, trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Multicomponent Coupling Reactions
A significant application of trifluoroacetic acid in the context of "3-(3-Chlorophenyl)azetidine" involves its use in promoting multicomponent coupling reactions. Specifically, trifluoroacetic acid has been reported to facilitate the synthesis of N-aryl β-amino alcohol derivatives through a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This methodology has been extended to azetidines, leading to the formation of N-aryl γ-amino alcohol derivatives, which are of interest in medicinal chemistry due to their potential biological activities (Roy, Baviskar, & Biju, 2015).
Synthesis of Constrained Azaheterocycles
Another research direction explores the development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines as a novel class of constrained azaheterocycles. This approach involves starting from ethyl 4,4,4-trifluoroacetoacetate and encompasses steps such as imination, hydride reduction, chlorination, and base-induced ring closure. These 2-CF3-azetidines exhibit distinct reactivity profiles, enabling regiospecific ring opening at C4 of the azetidinium intermediates by various nucleophiles. This pathway underscores the versatile reactivity and potential utility of trifluoroacetic acid in accessing a range of functionalized amines (Kenis et al., 2012).
Chemical and Physical Properties Modification
Trifluoromethylation Reactions
Trifluoromethyl-substituted arenes, facilitated by trifluoroacetic acid, play a pivotal role in pharmaceuticals, agrochemicals, and organic materials. The CF3 substituent is known to impart desirable properties such as metabolic stability, increased lipophilicity, and enhanced dipole moments to molecules. The synthesis of benzotrifluorides, often requiring harsh conditions and displaying a low substrate scope, benefits from trifluoroacetic acid's role in facilitating milder and more versatile trifluoromethylation strategies. These strategies are crucial for introducing CF3 groups into functionalized, late-stage synthetic intermediates, highlighting trifluoroacetic acid's importance in medicinal chemistry and material science applications (Khan, Buba, & Goossen, 2012).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.C2HF3O2/c10-9-3-1-2-7(4-9)8-5-11-6-8;3-2(4,5)1(6)7/h1-4,8,11H,5-6H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYGSQZQMXSETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)azetidine, trifluoroacetic acid | |
CAS RN |
1443238-83-2 |
Source


|
| Record name | 3-(3-chlorophenyl)azetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698128.png)






![N-(4-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2698138.png)

![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)

![Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B2698147.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)